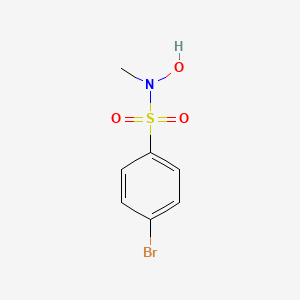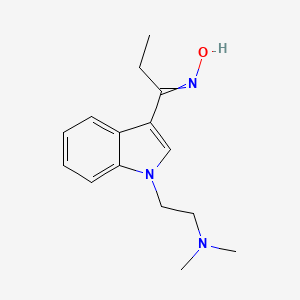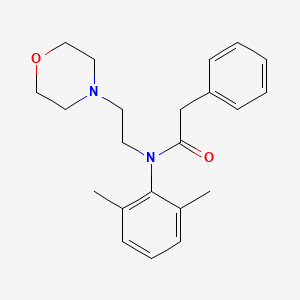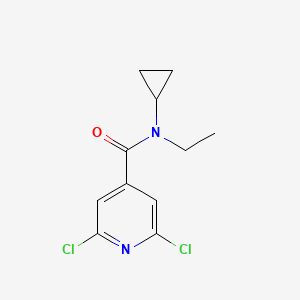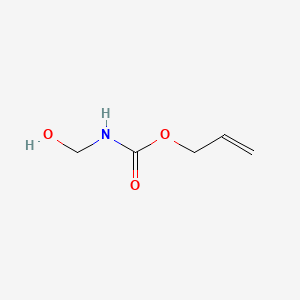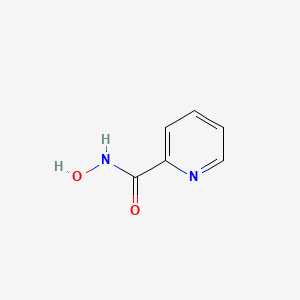
Picolinohydroxamic acid
Übersicht
Beschreibung
Picolinohydroxamic acid is an organic compound with the molecular formula C₆H₆N₂O₂. It belongs to the class of hydroxamic acids, which are characterized by the presence of the functional group -C(=O)-N(OH)-. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Picolinohydroxamic acid can be synthesized through several methods:
From Esters or Acid Chlorides: One common method involves the reaction of esters or acid chlorides with hydroxylamine salts.
From Aldehydes and N-Sulfonylhydroxylamine: Another method is the Angeli-Rimini reaction, where aldehydes react with N-sulfonylhydroxylamine.
Oxidation of Trimethylsilated Amides: Molybdenum oxide diperoxide can oxidize trimethylsilated amides to hydroxamic acids, although the yields are typically around 50%.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the ester or acid chloride method due to its efficiency and relatively high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often forming corresponding nitroso compounds.
Reduction: It can be reduced to amides or amines under specific conditions.
Substitution: The hydroxamic acid group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Molybdenum oxide diperoxide is used for oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Bases: Bases such as sodium hydroxide (NaOH) are used in the synthesis from esters or acid chlorides.
Major Products:
Oxidation Products: Nitroso compounds.
Reduction Products: Amides or amines.
Substitution Products: Various substituted hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
Picolinohydroxamic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of picolinohydroxamic acid involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, which can then be transported or utilized in various biochemical processes. In medicinal applications, it inhibits histone deacetylase by binding to the active site of the enzyme, thereby affecting gene expression and exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Aceto-N-methylhydroxamic acid: Similar in structure but with different substituents.
Formo-N-chlorohydroxamic acid: Contains a chlorine atom in place of a hydrogen atom.
Chloroformo-N-methylhydroxamic acid: Contains both chlorine and methyl groups.
Uniqueness: Picolinohydroxamic acid is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong metal chelation, such as in coordination chemistry and biological systems.
Eigenschaften
IUPAC Name |
N-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-3-1-2-4-7-5/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJLBFXUZYCIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185736 | |
| Record name | Picolinohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31888-72-9 | |
| Record name | Picolinohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31888-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031888729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
